2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
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Overview
Description
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its complex structure, which includes chloro, methoxy, sulfamoyl, and nitrophenyl groups. This compound is often used in the synthesis of pharmaceuticals and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but different functional groups.
4-chloro-5-sulfamoylanthranilic acid: Contains a sulfamoyl group but lacks the nitrophenyl group
Uniqueness
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-6-13(7-9-14)23-31(28,29)15-10-11-17(21)16(12-15)20(25)22-18-4-2-3-5-19(18)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUGPNYWZNFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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